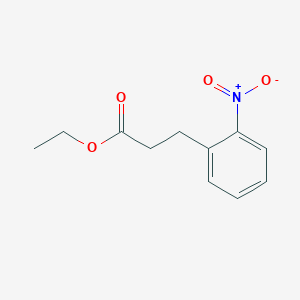

Ethyl 3-(2-Nitrophenyl)propanoate

Descripción

Contextual Significance of Nitroaromatic Esters in Chemical Synthesis

Nitroaromatic compounds are a class of organic molecules that are relatively rare in nature but have been widely synthesized and used by humans. nih.gov Their importance stems from their role as key starting materials and intermediates in the production of a vast array of chemicals, including dyes, polymers, pesticides, and explosives. nih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and any attached functional groups. libretexts.org

In the realm of chemical synthesis, nitroaromatic esters are particularly useful building blocks. frontiersin.org The nitro group can be readily transformed into other functional groups, most notably amines, through reduction reactions. frontiersin.orgacs.org This conversion is a cornerstone of many synthetic strategies, providing access to a wide range of substituted anilines and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals and other bioactive molecules. nih.govfrontiersin.org Furthermore, the ester functionality offers a handle for various chemical modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification. athabascau.ca

The presence of both the nitro and ester groups on an aromatic ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions, while the ester group can participate in condensation reactions. studfile.netwikipedia.org This dual functionality makes nitroaromatic esters versatile platforms for the construction of complex molecular architectures.

Research Landscape of Phenylpropanoate Derivatives

Phenylpropanoate derivatives constitute a significant class of compounds with a broad spectrum of applications, particularly in medicinal chemistry. nih.govnih.gov These compounds, characterized by a phenyl ring attached to a propanoic acid or ester backbone, have been extensively studied for their biological activities. For instance, certain substituted phenylpropanoic acid derivatives have been identified as potent activators of human peroxisome proliferator-activated receptors (PPARs), which are therapeutic targets for metabolic disorders like dyslipidemia and diabetes. nih.gov

The research landscape also includes the development of novel phenylpropionic acid derivatives as dual cyclooxygenase (COX) inhibitory and antibacterial agents. nih.gov This highlights the ongoing effort to create multifunctional molecules that can address multiple therapeutic needs. The synthesis and evaluation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have also been explored for their antimicrobial properties. mdpi.com

Furthermore, phenylpropanoate structures are found in various pharmaceuticals. For example, derivatives of this scaffold are used as anti-inflammatory drugs. acs.org The versatility of the phenylpropanoate core allows for the introduction of various substituents on the aromatic ring and the propanoate chain, leading to a vast chemical space for drug discovery and development.

Scope and Objectives of the Review on Ethyl 3-(2-Nitrophenyl)propanoate

This review focuses exclusively on the chemical compound this compound. The primary objective is to present a detailed and scientifically accurate overview of this molecule, structured around its synthesis, chemical properties, and its role as a synthetic intermediate.

The scope of this review is strictly limited to the following areas:

Synthesis: Examination of the documented synthetic routes for the preparation of this compound, including methods like Fischer esterification and Heck reactions.

Chemical Properties: A detailed description of the compound's physical and chemical characteristics.

Synthetic Applications: Elucidation of how this compound is utilized as a versatile building block in organic synthesis, with a focus on its role in the construction of heterocyclic systems and other complex molecules.

This review will present information in a clear and structured manner, incorporating data tables to summarize key findings. By adhering to this focused approach, this article aims to be a comprehensive resource for researchers and chemists interested in the specific chemistry of this compound.

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 3-(2-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPDBIQALSQRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527485 | |

| Record name | Ethyl 3-(2-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66757-87-7 | |

| Record name | Ethyl 3-(2-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Versatile Building Block in Organic Synthesis

Precursor to Amino-Substituted Phenylpropanoates

One of the most significant applications of this compound is its role as a precursor to the corresponding amino-substituted derivative, ethyl 3-(2-aminophenyl)propanoate. The transformation of a nitro group to an amino group is a fundamental and widely utilized reaction in organic synthesis.

The reduction of the nitro group in nitroaromatic compounds is a well-established and efficient process. Catalytic hydrogenation is a common method, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This method is generally clean and high-yielding.

Alternative reduction methods can also be employed. For instance, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective. Another common reagent is stannous chloride (SnCl₂), which can selectively reduce the nitro group in the presence of other functional groups. nih.gov A study on the synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) demonstrated the use of stannous chloride in ethanol (B145695), which not only reduced the nitro group but also facilitated the esterification of the carboxylic acid in a one-pot reaction. nih.gov Similar conditions could be applied to the ortho-isomer. Electrochemical methods, sometimes mediated by titanium species, also offer a pathway for the reduction of nitroaromatics. acs.org

Intermediate in the Synthesis of Heterocyclic Compounds

The resulting ethyl 3-(2-aminophenyl)propanoate is a key intermediate for the synthesis of various heterocyclic compounds. The presence of both an amino group and an ester chain ortho to each other on the benzene (B151609) ring allows for intramolecular cyclization reactions to form fused ring systems.

Ethyl 3-(2-aminophenyl)propanoate is a direct precursor to 3,4-dihydroquinolin-2(1H)-one, also known as dihydrocarbostyril. This transformation can be achieved through intramolecular cyclization, often promoted by heat or the presence of a catalyst. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group, leading to the formation of the six-membered heterocyclic ring and the elimination of ethanol. Dihydroquinolinone scaffolds are present in a variety of biologically active molecules and natural products.

The versatile nature of the amino and ester functionalities in ethyl 3-(2-aminophenyl)propanoate allows for its elaboration into a wider range of fused heterocyclic systems beyond simple dihydroquinolinones. Through multi-step synthetic sequences, this intermediate can be used to construct more complex polycyclic structures. For example, the amino group can be diazotized and subsequently replaced with other functional groups, or the ester can be hydrolyzed to the carboxylic acid, which can then participate in different cyclization reactions. This flexibility makes this compound a valuable starting material for the synthesis of diverse heterocyclic libraries for applications in medicinal chemistry and materials science. Nitro compounds in general are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org

Iv. Advanced Spectroscopic Characterization Methodologies in the Analysis of Ethyl 3 2 Nitrophenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei. For Ethyl 3-(2-Nitrophenyl)propanoate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for assigning the structure. Due to the absence of direct experimental spectra in the public domain, the following analyses are based on predicted data from established computational models, offering a reliable representation of the expected spectral features.

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic region is expected to show complex multiplets due to the ortho-substitution pattern of the phenyl ring. The proton ortho to the nitro group is anticipated to be the most deshielded. The aliphatic portion of the spectrum is characterized by two triplets and a quartet, typical of an ethyl propanoate chain. The methylene (B1212753) group adjacent to the aromatic ring and the methylene group of the ethyl ester each give rise to a triplet, while the methylene group of the ethyl ester is split into a quartet by the neighboring methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| Aromatic (H-3') | 7.95 | d | 8.1 |

| Aromatic (H-6') | 7.60 | d | 7.5 |

| Aromatic (H-4') | 7.55 | t | 7.7 |

| Aromatic (H-5') | 7.40 | t | 7.8 |

| -O-CH₂ -CH₃ | 4.15 | q | 7.1 |

| -CH₂ -Ar | 3.30 | t | 7.6 |

| -CH₂-CH₂ -CO- | 2.80 | t | 7.6 |

| -O-CH₂-CH₃ | 1.25 | t | 7.1 |

Note: Data is predicted using advanced computational algorithms and may vary slightly from experimental values.

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. The predicted ¹³C NMR spectrum of this compound displays distinct resonances for each unique carbon atom.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically above 170 ppm. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing nitro group and the alkyl substituent. The carbon bearing the nitro group is expected to be significantly deshielded. The aliphatic carbons of the ethyl propanoate chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 172.5 |

| C-2' (C-NO₂) | 149.5 |

| C-1' | 136.0 |

| C-4' | 133.5 |

| C-6' | 132.0 |

| C-5' | 128.0 |

| C-3' | 125.0 |

| -O-C H₂-CH₃ | 61.0 |

| -C H₂-Ar | 34.5 |

| -CH₂-C H₂-CO- | 30.0 |

| -O-CH₂-C H₃ | 14.2 |

Note: Data is predicted using advanced computational algorithms and may vary slightly from experimental values.

While standard 1D NMR provides foundational structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments. For a molecule like this compound, which possesses conformational flexibility in its propanoate chain, Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of protons, helping to elucidate the preferred spatial arrangement of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and functional groups present.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The predicted FT-IR spectrum of this compound would exhibit several key absorption bands.

The most prominent feature is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically found in the range of 1730-1750 cm⁻¹. The presence of the nitro group will be confirmed by two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations, expected around 1525 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the propanoate chain will show stretching vibrations just below 3000 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735 |

| NO₂ (Nitro) | Asymmetric Stretching | 1525 |

| NO₂ (Nitro) | Symmetric Stretching | 1350 |

| C-O (Ester) | Stretching | 1200 - 1100 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600, 1475 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

Note: Data is predicted and represents expected regions of absorption.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the predicted FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group around 1350 cm⁻¹ is expected to be a particularly strong and characteristic signal. The aromatic ring vibrations, especially the ring breathing mode, would also be prominent. The C=O stretching vibration of the ester, while strong in the IR, is typically weaker in the Raman spectrum. The aliphatic C-H stretching and bending vibrations will also be present.

Table 4: Predicted Key Raman Shifts for this compound

| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretching | 3080 |

| Aliphatic C-H Stretching | 2940 |

| C=O Stretching | 1730 |

| Aromatic Ring Stretching | 1590 |

| NO₂ Symmetric Stretching | 1350 |

| Aromatic Ring Breathing | 1000 |

Note: Data is predicted and represents expected Raman shifts.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of a molecule, offering critical insights into its structure and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula from the measured exact mass. For this compound, with a chemical formula of C₁₁H₁₃NO₄, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, thereby confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Monoisotopic Mass | 223.0845 u |

| Average Mass | 223.2212 u |

This table presents the calculated theoretical mass values for the specified compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any volatile impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

As the purified compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The fragmentation pattern is unique to the compound's structure and provides definitive confirmation of its identity. Furthermore, the GC chromatogram can reveal the presence of any impurities, allowing for a quantitative assessment of the sample's purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then analyzed by the mass spectrometer. For this compound, ESI-MS would typically produce protonated molecules [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺. This technique is valuable for confirming the molecular weight of the compound with minimal fragmentation.

Electronic Absorption Spectroscopy (UV-Visible)

Electronic Absorption Spectroscopy, commonly known as UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the presence of chromophores.

For this compound, the nitrophenyl group acts as a significant chromophore. The UV-Visible spectrum, a plot of absorbance versus wavelength, would be expected to show distinct absorption bands corresponding to the electronic transitions within this aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are key parameters for characterizing the compound and can be used for quantitative analysis.

X-ray Diffraction Techniques for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the crystal can be constructed.

From this map, the precise coordinates of each atom in the molecule can be determined, providing an unambiguous elucidation of its molecular structure. This includes the conformation of the propanoate chain and the orientation of the nitro group relative to the phenyl ring. Furthermore, this technique reveals how the molecules are packed together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The three-dimensional arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. For this compound, understanding these non-covalent forces is crucial for comprehending its solid-state properties. Methodologies such as the analysis of hydrogen bonding and Hirshfeld surface analysis provide profound insights into the nature and extent of these interactions.

Hydrogen Bonding:

In the crystalline structure of this compound, classical hydrogen bonds are not anticipated due to the absence of strong hydrogen bond donors like -OH or -NH groups. However, the presence of oxygen atoms in the nitro and ester functional groups, which can act as hydrogen bond acceptors, allows for the formation of weak C-H···O hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, play a significant role in stabilizing the crystal packing. The methylene and methyl groups of the ethyl propanoate chain, as well as the aromatic protons of the nitrophenyl ring, can all act as potential hydrogen bond donors in these weak interactions.

Hirshfeld Surface Analysis:

A more comprehensive and quantitative method for analyzing intermolecular interactions is Hirshfeld surface analysis. This technique maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of all intermolecular contacts. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

A two-dimensional representation of the Hirshfeld surface, known as a fingerprint plot, provides a detailed summary of these interactions. The distribution and shape of the points on the plot are characteristic of the specific types of intermolecular contacts. For instance, sharp spikes in the fingerprint plot are indicative of strong, directional interactions like hydrogen bonds, while more diffuse distributions represent weaker, less specific contacts.

The table below provides a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of this compound, based on data from structurally similar compounds. researchgate.netresearchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 40 - 45 |

| O···H/H···O | 15 - 20 |

| C···H/H···C | 14 - 18 |

| N···H/H···N | 10 - 15 |

| C···C | 3 - 6 |

| O···C/C···O | 2 - 5 |

| Other | < 5 |

The analysis of these intermolecular forces through techniques like Hirshfeld surface analysis is instrumental in rationalizing the observed physicochemical properties of this compound, such as its melting point, solubility, and polymorphism.

V. Computational and Theoretical Investigations of Ethyl 3 2 Nitrophenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from a theoretical standpoint. These methods are essential for predicting geometries, energies, and other molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for optimizing the geometry of organic molecules to find the most stable conformation (the lowest energy state). For Ethyl 3-(2-nitrophenyl)propanoate, DFT calculations would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process provides a detailed three-dimensional model of the molecule.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules is the B3LYP hybrid functional with a triple-zeta basis set, such as 6-311G++(d,p). sigmaaldrich.com The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation. The 6-311G++(d,p) basis set is extensive, providing flexibility in describing the spatial distribution of electrons. The inclusion of diffuse functions (++) is important for accurately modeling systems with lone pairs or anions, while polarization functions (d,p) allow for non-spherical electron density distributions, which is crucial for describing chemical bonds accurately. sigmaaldrich.com

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectra.

Theoretical vibrational spectroscopy involves calculating the frequencies of the normal modes of vibration of a molecule. These calculated frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups. For this compound, this would allow for the unambiguous assignment of the vibrational bands corresponding to the nitro group (NO₂), the ester group (C=O, C-O), the aromatic ring, and the aliphatic chain.

A hypothetical table of selected calculated vibrational frequencies and their assignments for this compound, based on typical values for similar functional groups, is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution |

| Asymmetric NO₂ Stretch | ~1520 | NO₂ stretch (asym) |

| Symmetric NO₂ Stretch | ~1345 | NO₂ stretch (sym) |

| C=O Stretch | ~1735 | C=O stretch |

| C-O-C Stretch | ~1200 | C-O-C stretch |

| Aromatic C-H Stretch | ~3100 | C-H stretch (aromatic) |

| Aliphatic C-H Stretch | ~2980 | C-H stretch (aliphatic) |

This table is illustrative and based on general frequency ranges for the listed functional groups. Actual values would require specific DFT calculations.

Computational chemistry can also predict Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. sigmaaldrich.com These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. By calculating the excitation energies and oscillator strengths, the absorption maxima (λ_max) can be predicted, providing insight into the electronic structure and chromophores within the molecule. For this compound, the nitrobenzene (B124822) moiety would be the primary chromophore responsible for its UV-Vis absorption.

Analysis of Molecular Orbitals and Reactivity Parameters

The electronic properties and reactivity of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

A hypothetical table of calculated electronic properties for this compound is shown below.

| Parameter | Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.5 |

| Electronegativity (χ) | ~ 4.25 |

| Chemical Hardness (η) | ~ 2.25 |

This table is illustrative and the values are typical for similar nitroaromatic compounds. Accurate values would require specific DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.comiqce.jp The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. schrodinger.comiqce.jp

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. The HOMO-LUMO gap is also instrumental in predicting the electronic absorption spectra of a compound, as it corresponds to the lowest energy electronic excitation. schrodinger.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Nitroaromatic Compound

| Parameter | Energy (eV) |

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

Note: Data is for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and is used for illustrative purposes. materialsciencejournal.org

Global and Local Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Fukui Functions)

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer a quantitative framework for predicting the reactivity of a molecule. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): The tendency of electrons to escape from a system (μ = -(I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons (ω = μ²/2η).

Table 2: Illustrative Global Reactivity Descriptors for a Related Nitroaromatic Compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Chemical Potential (μ) | -4.80 |

| Chemical Hardness (η) | 2.26 |

| Electrophilicity Index (ω) | 5.07 |

Note: Data is for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and is used for illustrative purposes. materialsciencejournal.org

Local Reactivity Descriptors identify the most reactive sites within a molecule.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and ester groups would be expected to show negative potential, while the hydrogen atoms of the aromatic ring and the ethyl group would exhibit positive potential.

Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to predict sites for nucleophilic (f(r)⁺), electrophilic (f(r)⁻), and radical (f(r)⁰) attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). researchgate.netwisc.eduwisc.edu This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions.

Key insights from NBO analysis include:

Donor-Acceptor Interactions: NBO analysis identifies interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). Larger E(2) values indicate more significant electron delocalization, which contributes to the molecule's stability. wisc.edu For this compound, significant interactions would be expected between the lone pairs on the oxygen atoms of the nitro and ester groups and the antibonding orbitals of the aromatic ring and adjacent sigma bonds.

Hybridization and Bond Composition: NBO analysis determines the hybridization of atomic orbitals in the formation of bonds and the polarization of these bonds. researchgate.net

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(O) in NO₂ | π(C-C) in ring | High |

| n(O) in C=O | σ(C-C) in chain | Moderate |

| π(C-C) in ring | π*(C-C) in ring | High |

Note: This table is illustrative of the types of interactions expected for this compound. Specific values require dedicated computational studies.

Conformational Analysis and Energetics

The flexibility of the propanoate side chain in this compound allows for multiple conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating around its single bonds to identify stable conformers (energy minima) and the transition states that connect them.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in subsequent reactions. Theoretical calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, transition states.

A transition state is a high-energy structure that represents the energy barrier that must be overcome for a reaction to occur. mdpi.com By locating the transition state and calculating its energy, the activation energy of the reaction can be determined, which is directly related to the reaction rate. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. mdpi.com For instance, in a reaction involving this compound, computational studies could elucidate whether a reaction proceeds through a concerted or a stepwise mechanism and identify the rate-determining step.

Vi. Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

As a bifunctional reagent, ethyl 3-(2-nitrophenyl)propanoate serves as a foundational building block in multi-step synthetic pathways. frontierspecialtychemicals.comthegoodscentscompany.com The interplay between the aromatic nitro group and the aliphatic ester allows for controlled, sequential reactions to build molecular complexity.

The most significant application of this compound in medicinal chemistry is its role as a precursor to heterocyclic scaffolds, which form the core of many pharmaceutical agents. The reductive cyclization of this compound is a classic and efficient method for preparing quinoline (B57606) and isoquinoline (B145761) derivatives. researchgate.net

The key transformation involves the reduction of the nitro group to an amine (e.g., using catalytic hydrogenation or reducing agents like tin(II) chloride). This newly formed amino group is positioned perfectly to react with the ester side chain, leading to an intramolecular cyclization that forms a six-membered nitrogen-containing ring. This process, known as the Friedländer annulation or a related cyclization, yields dihydro-quinolinone structures, which can be further modified or aromatized.

These quinoline and pyrroloquinoline frameworks are present in a wide array of biologically active compounds, including antineoplastic agents. nih.govbohrium.com For instance, novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. nih.gov The ability to introduce substituents on the aromatic ring or the propanoate backbone of the starting material allows for the creation of diverse libraries of these heterocyclic compounds for drug discovery programs. While not a direct precursor, the synthesis of the anticoagulant dabigatran (B194492) etexilate involves a related propanoate intermediate, highlighting the importance of this structural class in pharmaceuticals. google.com

Table 1: Examples of Pharmaceutical Scaffolds Derived from Nitrophenyl Propanoate Precursors

| Precursor Type | Key Transformation | Resulting Heterocyclic Core | Therapeutic Area (Example) |

| This compound | Reductive Cyclization | Dihydro-quinolinone | Antineoplastic researchgate.netnih.gov |

| Substituted 2-nitrocinnamates | Reductive Cyclization | Quinolines | Antineoplastic nih.gov |

| Related Propanoate Intermediates | Amination/Cyclization | Benzimidazole | Anticoagulant google.compharmaffiliates.com |

This table illustrates the general synthetic pathways and applications for this class of compounds.

The strategic importance of the quinoline nucleus extends to the field of agrochemicals, where it is found in a variety of herbicides, fungicides, and insecticides. The synthetic routes established for pharmaceutical applications, originating from precursors like this compound, are equally applicable to the production of agrochemical leads. The functional group tolerance of the key reductive cyclization step allows for the preparation of quinolines with diverse substitution patterns, which is crucial for tuning the efficacy and selectivity of crop protection agents. By modifying the starting nitrophenyl propanoate, chemists can systematically alter the properties of the final heterocyclic product to optimize its biological activity against specific agricultural pests or weeds.

Beyond life sciences, this compound is a valuable building block for specialty chemicals and advanced materials. frontierspecialtychemicals.com The nitro group can be converted into a range of other functionalities (e.g., amines, azides, hydroxylamines), while the ester can be hydrolyzed, reduced, or converted to an amide. This versatility allows it to be incorporated into larger molecular architectures such as dyes, polymers, and other functional materials. The aromatic ring itself can also be further functionalized, providing another axis for molecular design.

Contributions to Heterocyclic Chemistry via Cyclization and Annulation Reactions

The primary contribution of this compound to heterocyclic chemistry is through intramolecular cyclization reactions initiated by the reduction of the nitro group. This strategy provides a reliable entry into the quinoline and quinolone ring systems.

Detailed Reductive Cyclization Pathway:

Reduction: The nitro group is reduced to an amino group using standard conditions, such as H₂ gas with a palladium catalyst (Pd/C) or treatment with metals in acidic media (e.g., SnCl₂, Fe/HCl). This yields ethyl 3-(2-aminophenyl)propanoate.

Intramolecular Cyclization: Upon heating, the newly formed aniline (B41778) derivative undergoes an intramolecular nucleophilic attack on the ester carbonyl. This reaction forms a lactam, specifically a 3,4-dihydro-2(1H)-quinolinone.

Further Modification: The resulting dihydroquinolinone can be used as is or can be subjected to further reactions, such as oxidation to the corresponding quinolin-2-one, or other functional group manipulations to generate more complex heterocyclic systems.

Furthermore, related nitro-aromatic compounds are known to participate in [3+2]-annulation reactions, which are powerful methods for constructing five-membered heterocyclic rings. chim.it These processes, often involving a Michael-initiated ring closure (MIRC) cascade, demonstrate the broader potential of the nitro-activated phenyl ring in building diverse heterocyclic structures. chim.it

Engineering of Functional Materials through Propanoate Derivatives

The derivatization of this compound opens avenues for the engineering of functional materials. The propanoate side chain can be chemically modified to introduce polymerizable groups, such as acrylates or styrenes. Subsequent polymerization would lead to polymers bearing a pendant nitrophenyl group. These nitro groups could then be chemically altered post-polymerization to tune the material's properties, such as its polarity, refractive index, or ability to coordinate metal ions. For example, reducing the nitro groups to amines would create a polymer with basic sites capable of interacting with acidic species or participating in further chemical reactions, creating functional polymer coatings or resins.

Role in Enzyme-Catalyzed Reactions Studies (as a probe or substrate model)

In biochemistry and enzymology, nitrophenyl esters are widely used as model substrates to study the activity of hydrolytic enzymes like esterases, proteases, and lipases. nih.govsemanticscholar.orgnih.gov The principle of these assays relies on the release of the nitrophenolate ion upon hydrolysis of the ester bond, which produces a distinct yellow color that can be quantified by UV-Vis spectrophotometry.

While p-nitrophenyl (para-substituted) esters are most common for this purpose, the use of o-nitrophenyl (ortho-substituted) esters like this compound can serve as a valuable mechanistic probe. semanticscholar.org By comparing the rate of hydrolysis of the ortho isomer to its meta and para counterparts, researchers can gain insight into the steric and electronic requirements of an enzyme's active site.

Table 2: Comparison of Nitrophenyl Isomers as Enzyme Substrates

| Substrate Feature | p-Nitrophenyl Esters | o-Nitrophenyl Esters (e.g., this compound) | Rationale for Use |

| Typical Use | Standard colorimetric substrate for hydrolases. nih.gov | Mechanistic probe for steric hindrance. | The bulky nitro group adjacent to the reaction center can reveal how much space is available in the enzyme's active site. |

| Electronic Effect | Strong electron-withdrawing effect enhances carbonyl electrophilicity. | Electron-withdrawing effect may be slightly altered by proximity to the ester. | Provides a comparison point for studying electronic versus steric effects on catalysis. |

| Spectrophotometry | Release of p-nitrophenolate (yellow) is easily monitored. semanticscholar.org | Release of o-nitrophenolate (yellow) is also readily detectable. | Both isomers provide a convenient colorimetric readout for kinetic analysis. nih.gov |

The study of how an enzyme accommodates the ortho-nitro group can help elucidate the catalytic mechanism and substrate specificity. nih.govacs.org For example, a significantly lower rate of hydrolysis for the ortho isomer compared to the para isomer would suggest that the enzyme's active site is sterically constrained near the ester linkage.

Vii. Conclusion and Future Research Directions

Summary of Key Research Findings on Ethyl 3-(2-Nitrophenyl)propanoate

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest several key areas of reactivity and potential application. The primary reactive centers of the molecule are the nitro group, the ester functionality, and the activated methylene (B1212753) group.

The most significant transformation of this compound is the reduction of the nitro group to an amine. This reaction yields Ethyl 3-(2-aminophenyl)propanoate, a crucial precursor for the synthesis of various heterocyclic compounds. The resulting ortho-amino-substituted ester is primed for intramolecular cyclization reactions, leading to the formation of lactams and other nitrogen-containing ring systems.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), is a common and efficient method for this reduction. The resulting Ethyl 3-(2-aminophenyl)propanoate is a key intermediate in the synthesis of quinoline (B57606) derivatives, which are known for their diverse pharmacological activities. researchgate.netrsc.org

Emerging Synthetic Strategies and Methodological Advances

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods for the construction of valuable molecules. For this compound, several emerging strategies can be envisioned.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic route design. For the synthesis of this compound and its derivatives, this could involve the use of greener solvents, catalysts, and reaction conditions. For example, the use of nanocatalysts in the synthesis of quinolines from related starting materials points towards more sustainable synthetic protocols. nih.govacs.orgzenodo.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its subsequent transformations could be adapted to flow systems, allowing for precise control over reaction parameters and potentially improving yields and purity.

Potential for Novel Chemical Transformations and Derivative Design

The functional groups present in this compound provide a platform for the design and synthesis of a wide range of novel derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds: The reductive cyclization of this compound is a powerful strategy for the synthesis of quinoline-2-carboxylates and their derivatives. mdpi.com These quinoline-based structures are prevalent in many biologically active compounds and are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netajchem-a.com

Pharmacological Scaffolds: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.nethumanjournals.com By modifying the structure of this compound, it is possible to design and synthesize new analogues with potential analgesic and anti-inflammatory activities. Further derivatization of the aromatic ring and the propionate (B1217596) side chain could lead to the discovery of novel therapeutic agents.

Functional Materials: Nitroaromatic compounds are known to have applications in the field of materials science, particularly in the development of energetic materials and nonlinear optical materials. researchgate.netresearchgate.net The unique electronic properties of this compound could be exploited in the design of new functional materials. Furthermore, graphene and its derivatives have shown promise in various biomedical and electronic applications, and the interaction of nitrophenol compounds with graphene has been a subject of study. chemmethod.comchemmethod.comnih.gov

Future Avenues in Computational Chemistry and Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the reactivity and reaction mechanisms of this compound.

Mechanistic Investigations: DFT calculations can be employed to elucidate the detailed mechanisms of key reactions, such as the reduction of the nitro group and the subsequent intramolecular cyclization to form quinolines. Understanding the transition states and intermediates involved can aid in the optimization of reaction conditions and the design of more efficient catalysts. For example, computational studies on the cyclization of related 2-aminoaryl propanoates can provide a framework for investigating the mechanism of quinoline-2-carboxylate formation.

Predicting Reactivity and Properties: Computational models can be used to predict the spectroscopic properties (e.g., NMR, IR spectra) and physicochemical properties of this compound and its derivatives. This can be a valuable tool for compound characterization and for guiding synthetic efforts.

Enzyme Catalysis Modeling: As the field of biocatalysis expands, computational methods can be used to model the interaction of this compound with enzyme active sites. This could lead to the development of novel enzymatic routes for its synthesis or transformation, offering a highly selective and environmentally friendly alternative to traditional chemical methods. organic-chemistry.org

Broader Impact on Interdisciplinary Research

The study of this compound and its derivatives has the potential to impact several interdisciplinary research areas.

Medicinal Chemistry and Drug Discovery: The synthesis of novel heterocyclic compounds and pharmacologically active scaffolds from this compound can contribute significantly to drug discovery programs. The exploration of its derivatives as potential anticancer, anti-inflammatory, or antimicrobial agents is a promising area for future research. nih.govimpactfactor.org

Materials Science: The unique electronic and structural features of this compound and its derivatives could be harnessed for the development of new organic materials with tailored optical, electronic, or energetic properties.

Agrochemical Research: The development of new synthetic methods and the exploration of the biological activity of derivatives could also find applications in the agrochemical industry for the creation of new pesticides or herbicides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3-(2-Nitrophenyl)propanoate, and how can reaction conditions be optimized?

- Answer : this compound is typically synthesized via esterification or substitution reactions. For example, the nitro group at the 2-position of the phenyl ring can be introduced through nitration of precursor aromatic compounds, followed by coupling with a propanoate ester. Optimization involves controlling reaction temperature (e.g., 60–80°C for nitration), solvent selection (e.g., dichloromethane or THF for polar intermediates), and catalysts (e.g., sulfuric acid for esterification). Side products like regioisomers (e.g., 3- or 4-nitrophenyl derivatives) may form, requiring purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

- NMR : The -NMR spectrum will show a triplet for the ethyl ester CH group (~1.2–1.4 ppm) and a quartet for the adjacent oxygen-linked CH (~4.1–4.3 ppm). Aromatic protons on the 2-nitrophenyl ring appear as a multiplet in the 7.5–8.5 ppm range, with distinct splitting due to nitro group deshielding .

- IR : Strong absorption bands at ~1720 cm (ester C=O) and ~1520/1350 cm (asymmetric/symmetric NO stretching) confirm functional groups .

- MS : Molecular ion peaks [M] at m/z 223 (CHNO) and fragment ions (e.g., loss of –OEt or –NO) aid structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. For example:

- NMR Shifts : Use deuterated solvents (e.g., CDCl vs. DMSO-d) to assess solvent-dependent shifts. Computational tools (e.g., DFT calculations) can predict and validate experimental -NMR chemical shifts .

- Unexpected Peaks : GC-MS or HPLC-MS can detect trace impurities (e.g., unreacted nitro precursors). Compare retention times/spiking experiments for confirmation .

Q. What mechanistic insights explain the reactivity of this compound under reductive or oxidative conditions?

- Answer :

- Reduction : The nitro group (–NO) is reduced to –NH using catalysts like Pd/C or Zn/HCl. Computational studies (e.g., molecular orbital analysis) reveal electron-deficient aromatic rings enhance reduction rates. Monitor intermediates via TLC or in-situ FTIR .

- Oxidation : The ester’s α-hydrogens may oxidize to ketones under strong oxidizing agents (e.g., KMnO). Steric hindrance from the 2-nitro group slows this reaction compared to 3- or 4-nitro isomers .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Answer : SHELX software (e.g., SHELXL/SHELXS) is widely used for crystal structure refinement. Key steps:

- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources minimize errors in nitro group torsion angles.

- Refinement : Validate bond lengths (e.g., C–NO ~1.47 Å) and angles using the Cambridge Structural Database (CSD). Disordered ethyl groups may require constraints .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Answer :

- Storage Conditions : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis. Use amber vials to block UV-induced nitro group degradation .

- Stability Testing : Periodically analyze purity via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., 3-(2-nitrophenyl)propanoic acid) elute earlier than the parent compound .

Q. How do computational methods aid in predicting the reactivity of this compound in catalytic systems?

- Answer :

- DFT Calculations : Models like B3LYP/6-311+G(d,p) predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Correlate activation energies with experimental Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.